
1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate
Vue d'ensemble
Description
1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate (CPIC) is a chemical compound that has been widely studied for its potential therapeutic applications. CPIC belongs to the class of compounds known as imidothiocarbamates, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has also been shown to exhibit anti-cancer activity, particularly against breast and lung cancer cells. In addition, 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been studied for its anti-viral properties, and has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has also been shown to inhibit the activity of several kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways. In addition, 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to lipopolysaccharide (LPS) stimulation. 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has also been shown to inhibit the proliferation of cancer cells, and induce apoptosis in these cells. In vivo studies have demonstrated that 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate can reduce inflammation in animal models of arthritis and multiple sclerosis, and inhibit tumor growth in animal models of breast and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate is that it has been shown to possess a wide range of biological activities, which makes it a promising candidate for the development of new therapeutics. 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate is also relatively easy to synthesize, and can be obtained in high yields with good purity. However, one limitation of 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate. One area of research is to further elucidate its mechanism of action, in order to optimize its therapeutic potential. Another area of research is to study its safety and efficacy in clinical trials, in order to determine its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. In addition, 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate derivatives could be synthesized and tested for their biological activities, in order to identify compounds with improved efficacy and safety profiles. Finally, 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate could be studied for its potential as a lead compound for the development of new drugs targeting COX-2, PKC, and MAPK signaling pathways.
Propriétés
IUPAC Name |
[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-11-5-4-8-13(9-11)21-15(22)10-14(16(21)23)24-17(19)20-12-6-2-1-3-7-12/h1-9,14H,10H2,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLWEXUHMQAQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SC(=NC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[benzyl(2-bromo-4,5-dimethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4884350.png)

![N'-[(4-chloro-3-nitrophenyl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B4884353.png)
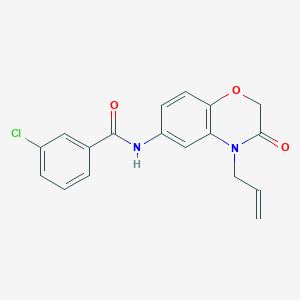
![N-[1-(4-chlorophenyl)ethyl]benzamide](/img/structure/B4884363.png)
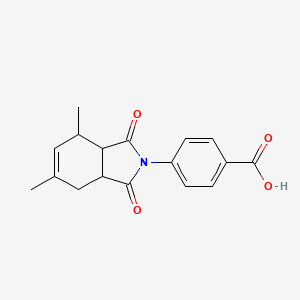
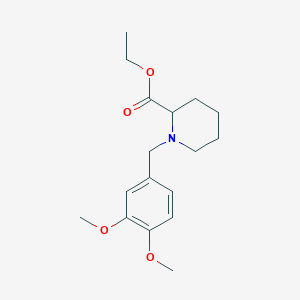
![methyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4884392.png)
![1,1'-[(4-chlorobenzyl)imino]di(2-propanol)](/img/structure/B4884396.png)
![1-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine](/img/structure/B4884412.png)
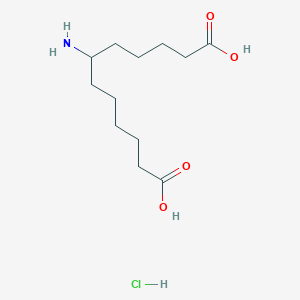
![N-[4-(aminocarbonyl)phenyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4884421.png)
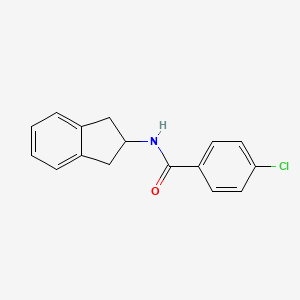
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B4884446.png)